molecular formula C15H20N2O5 B14194420 L-Alanyl-O-(3-phenylpropanoyl)-L-serine CAS No. 921934-38-5

L-Alanyl-O-(3-phenylpropanoyl)-L-serine

Cat. No.: B14194420
CAS No.: 921934-38-5
M. Wt: 308.33 g/mol
InChI Key: LYVCTYLLUOPHFP-JQWIXIFHSA-N
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Description

L-Alanyl-O-(3-phenylpropanoyl)-L-serine is a synthetic derivative of the non-essential amino acid L-serine. Its structure includes an L-alanyl residue linked via an ester bond to the hydroxyl group of L-serine, which is further modified with a 3-phenylpropanoyl group (a phenylpropanoic acid ester).

Properties

CAS No.

921934-38-5

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-phenylpropanoyloxy)propanoic acid

InChI

InChI=1S/C15H20N2O5/c1-10(16)14(19)17-12(15(20)21)9-22-13(18)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9,16H2,1H3,(H,17,19)(H,20,21)/t10-,12-/m0/s1

InChI Key

LYVCTYLLUOPHFP-JQWIXIFHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](COC(=O)CCC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)CCC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-(3-phenylpropanoyl)-L-serine typically involves the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: The alanyl and serine residues are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Phenylpropanoyl Group: This step involves the acylation of the serine residue with 3-phenylpropanoic acid or its derivatives.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods may involve automated peptide synthesizers, which streamline the synthesis process by automating the coupling and deprotection steps. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-(3-phenylpropanoyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the phenylpropanoyl group to an alcohol.

    Substitution: The serine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of L-Alanyl-O-(3-phenylpropanoyl)-L-serine involves its interaction with specific molecular targets such as enzymes or receptors. The phenylpropanoyl group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Type Molecular Weight (g/mol) Key Functional Groups Solubility Profile
L-Alanyl-O-(3-phenylpropanoyl)-L-serine Ester (3-phenylpropanoyl) 280.32 Alanyl, ester, phenylpropanoate Moderate lipophilicity
O-Benzyl-L-serine Ether (benzyl) 195.22 Benzyl ether Low aqueous solubility
O-Phosphoserine Phosphate ester 185.10 Phosphorylated hydroxyl High polarity
L-Seryl-L-alanine Peptide bond 190.20 Dipeptide Moderate solubility

Key Differences :

  • Substituent Chemistry: The 3-phenylpropanoyl group in the target compound is an ester, whereas O-benzyl-L-serine () features an ether linkage. Esters are generally more prone to enzymatic hydrolysis than ethers, affecting metabolic stability .
Neurological Effects
  • This compound: Likely acts as a prodrug, releasing L-serine upon hydrolysis. L-serine is critical for neurotransmitter synthesis (e.g., glycine, D-serine) and phospholipid formation, supporting cognitive function and neuroprotection .
  • O-Phosphoserine : Serves as a precursor for L-serine via phosphatase activity. Deficiencies in L-serine biosynthesis are linked to neurodevelopmental disorders .
Antimicrobial and Metabolic Roles
  • L-Serine Derivatives : L-serine supplementation alters bacterial redox states (e.g., reduces macrolide resistance in Streptococcus suis by modulating ROS levels) .
  • Glycosylated Serine Derivatives (e.g., ): These sugar-modified serines play roles in antigen recognition but differ functionally from acylated derivatives like the target compound .

Pharmacological Potential and Limitations

  • Challenges: Limited in vivo data; ester hydrolysis may vary across tissues, affecting efficacy. Toxicity risks of the phenylpropanoyl moiety remain unstudied .

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